molecular formula C12H12BNO3 B580529 4-(Pyridin-4-ylmethoxy)phenylboronic acid CAS No. 1228181-39-2

4-(Pyridin-4-ylmethoxy)phenylboronic acid

Cat. No.: B580529
CAS No.: 1228181-39-2
M. Wt: 229.042
InChI Key: QMPMMXXHNMMBCM-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring via a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethoxy)phenylboronic acid typically involves the coupling of a pyridine derivative with a phenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine and phenylboronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

4-(Pyridin-4-ylmethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, further enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-4-ylmethoxy)phenylboronic acid is unique due to the presence of both the pyridine ring and methoxy linker, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring specific interactions with biological molecules or complex synthetic pathways .

Properties

IUPAC Name

[4-(pyridin-4-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPMMXXHNMMBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=NC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655552
Record name {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228181-39-2
Record name {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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